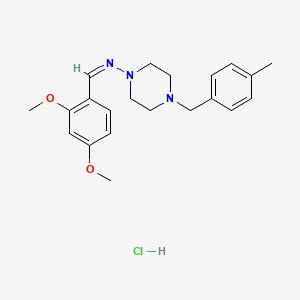

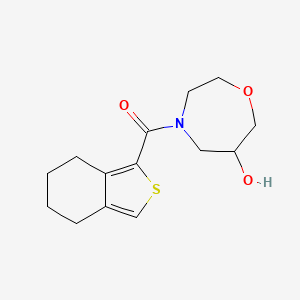

![molecular formula C21H24N6O B5551380 3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)

3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds like 3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, often involves the reaction of diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds. These methods allow for the construction of complex molecules containing the pyridazine core alongside various functional groups, facilitating a broad range of chemical and physical properties (Abdelhamid et al., 2012).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives showcases a versatile framework capable of incorporating various substituents, significantly impacting the compound's chemical behavior and interaction capabilities. Structural elucidation is often achieved through elemental analyses and spectral data, confirming the presence of the intended molecular features (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Pyridazine derivatives participate in a variety of chemical reactions, including condensation with hydrazines to form hydrazides and hydrazones, and reactions with aromatic aldehydes to afford hydrazones. These reactions not only demonstrate the reactivity of such compounds but also their potential as precursors for further chemical modifications (Deeb et al., 2004).

Physical Properties Analysis

The physical properties of pyridazine derivatives, including solubility, melting points, and crystallinity, can be influenced by the nature of the substituents on the pyridazine core. These properties are crucial for determining the compound's suitability for various applications, particularly in materials science and pharmaceutical formulation (Kandile & Zaky, 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity towards electrophiles and nucleophiles, stability under various conditions, and the ability to undergo specific chemical transformations, are central to understanding the utility and application scope of pyridazine derivatives. These properties are determined by the molecular structure and the electronic distribution within the molecule (Zohdi et al., 1997).

Applications De Recherche Scientifique

Synthesis and Antibacterial Activities

- Novel bis(pyrazole-benzofuran) hybrids with piperazine linkers have been synthesized, demonstrating potent antibacterial efficacies and biofilm inhibition activities, surpassing the reference antibiotic Ciprofloxacin in some cases. These compounds, especially one with outstanding inhibitory activity against MRSA and VRE strains, suggest potential applications in developing new antibacterial agents (Mekky & Sanad, 2020).

Antimicrobial and Antifungal Properties

- Pyrazolyl-s-triazine derivatives were created, exhibiting significant antimicrobial and antifungal activities against a variety of microorganisms. These findings highlight the potential of these compounds in addressing resistant strains of bacteria and fungi (Sharma et al., 2017).

Anti-inflammatory and Analgesic Agents

- Aromatic sulfonamide derivatives have been synthesized and evaluated as anti-inflammatory and analgesic agents. Some derivatives showed activities comparable to the reference drug celecoxib, with a safer profile for gastrointestinal tissues. This suggests their potential use in developing new anti-inflammatory and analgesic drugs (Abbas et al., 2016).

Antidiabetic Drug Candidates

- Triazolo-pyridazine-6-yl-substituted piperazines were synthesized and assessed for their DPP-4 inhibition potentials, showing promise as anti-diabetic medications. These compounds displayed strong inhibition potential in both in silico and in vitro assays, alongside excellent antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2,5-dimethylphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c1-15-4-5-16(2)18(14-15)21(28)26-12-10-25(11-13-26)19-6-7-20(23-22-19)27-9-8-17(3)24-27/h4-9,14H,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQXDRYPKCHJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-dimethylphenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

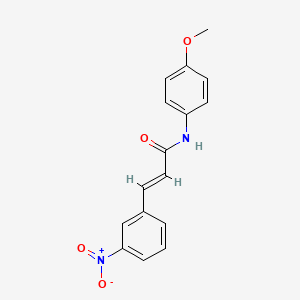

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)

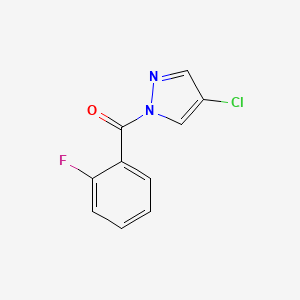

![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)

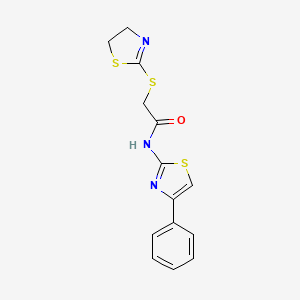

![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)

![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)

![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)

![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)